

# 3-(4-Fluorophenoxy)pyrrolidine chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-(4-Fluorophenoxy)pyrrolidine

Cat. No.: B1603541

[Get Quote](#)

An In-depth Technical Guide to **3-(4-Fluorophenoxy)pyrrolidine**: Properties, Synthesis, and Applications

## Abstract

**3-(4-Fluorophenoxy)pyrrolidine** is a heterocyclic building block of significant interest in modern medicinal chemistry. Its structure uniquely combines a saturated, three-dimensional pyrrolidine scaffold with the electronically distinct 4-fluorophenoxy moiety. The pyrrolidine ring, a privileged structure in drug discovery, imparts favorable physicochemical properties such as improved solubility and a defined three-dimensional vector for substituent placement.[1][2] The introduction of a fluorine atom enhances lipophilicity and can modulate metabolic stability and binding interactions with biological targets.[3] This guide provides a comprehensive overview of the core chemical properties, a detailed synthetic protocol, predicted spectral analysis, and key applications of **3-(4-Fluorophenoxy)pyrrolidine**, intended for researchers and scientists in drug development.

## Physicochemical and Structural Properties

The core structure consists of a five-membered saturated nitrogen heterocycle (pyrrolidine) substituted at the 3-position with a 4-fluorophenoxy group via an ether linkage.[3] This substitution introduces a chiral center at the C-3 position of the pyrrolidine ring, meaning the compound can exist as (R) and (S) enantiomers or as a racemic mixture. The specific stereochemistry can significantly impact pharmacological activity.[3]

The fluorine atom is a mild electron-withdrawing group, influencing the electronics of the phenyl ring. The ether linkage provides a degree of conformational flexibility. The secondary amine of the pyrrolidine ring is basic, with a pKa similar to other dialkyl amines, allowing for salt formation to improve aqueous solubility and handling.[\[4\]](#)

Table 1: Physicochemical Data for **3-(4-Fluorophenoxy)pyrrolidine**

Property	Value	Source(s)
Molecular Formula	C <sub>10</sub> H <sub>12</sub> FNO	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	181.21 g/mol	<a href="#">[1]</a>
CAS Number	524045-02-1 (Racemate)	<a href="#">[5]</a>
1187927-92-9 ((S)-enantiomer)	<a href="#">[3]</a>	
900512-41-6 ((R)-enantiomer)	<a href="#">[1]</a>	
Appearance	Colorless to light yellow liquid (predicted)	<a href="#">[6]</a> *
logP (Predicted)	1.5664	<a href="#">[1]</a>
Topological Polar Surface Area (TPSA)	21.26 Å <sup>2</sup>	<a href="#">[1]</a>
Hydrogen Bond Donors	1	<a href="#">[1]</a>
Hydrogen Bond Acceptors	2	<a href="#">[1]</a>
Rotatable Bonds	2	<a href="#">[1]</a>
pKa (Conjugate Acid)	~11.3 (predicted, based on pyrrolidine)	<a href="#">[4]</a>

Note: Appearance is based on the structurally similar 3-(4-Fluorophenyl)pyrrolidine.

## Synthesis and Purification

The synthesis of **3-(4-fluorophenoxy)pyrrolidine** is efficiently achieved via a Mitsunobu reaction, which allows for the formation of the aryl ether bond with a predictable inversion of

stereochemistry if a chiral starting material is used.<sup>[7]</sup> This method is favored in medicinal chemistry for its reliability and mild conditions, avoiding the high temperatures or strongly basic conditions that might be required for other methods like the Williamson ether synthesis.<sup>[2][7]</sup>

The rationale involves activating a protected 3-hydroxypyrrolidine with a phosphine-azodicarboxylate reagent system. This in-situ activation converts the hydroxyl group into a good leaving group, which is then displaced by the 4-fluorophenoxy nucleophile in a classic S<sub>n</sub>2 reaction. The use of an N-Boc protecting group is critical, as it prevents the secondary amine of the pyrrolidine from competing as a nucleophile.

## Detailed Experimental Protocol: Mitsunobu Reaction

This protocol describes the synthesis of (R)-1-tert-butyl **3-(4-fluorophenoxy)pyrrolidine-1-carboxylate** from (S)-N-Boc-3-hydroxypyrrolidine, followed by deprotection.

### Step 1: Mitsunobu Coupling

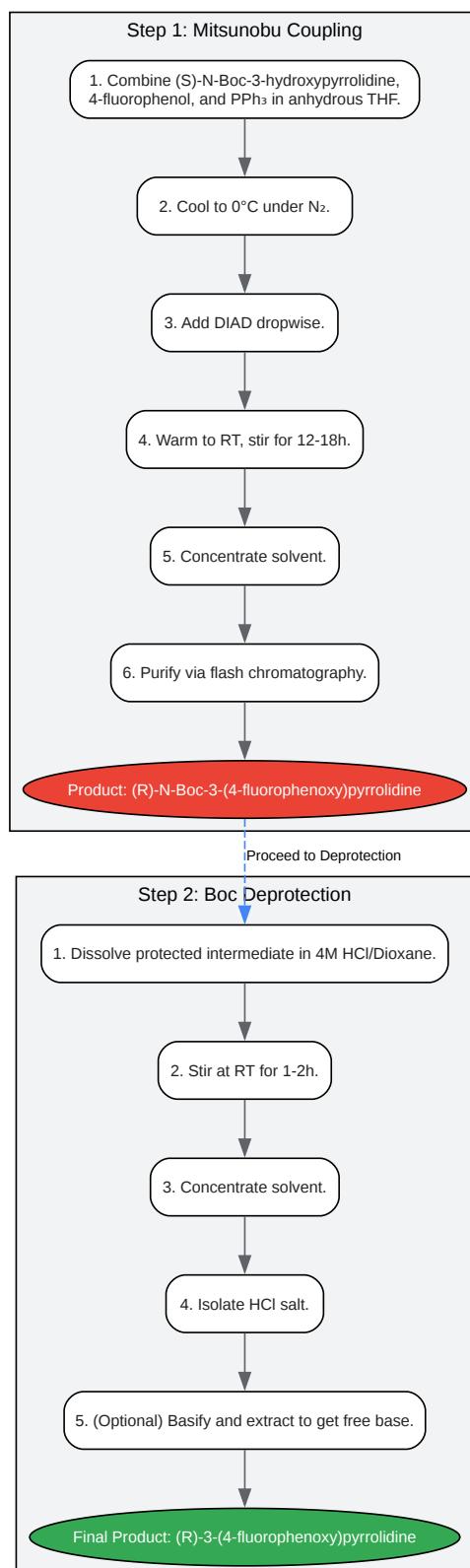
- To a stirred solution of (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq.), 4-fluorophenol (1.2 eq.), and triphenylphosphine (PPh<sub>3</sub>, 1.5 eq.) in anhydrous tetrahydrofuran (THF, ~0.2 M) at 0 °C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise over 20 minutes.
  - Rationale: The reaction is cooled to 0 °C to control the initial exothermic reaction between PPh<sub>3</sub> and DIAD. DIAD is added slowly to maintain control and minimize side reactions. Anhydrous THF is essential as the reaction intermediates are water-sensitive.
- Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting alcohol is consumed.
- Upon completion, concentrate the mixture under reduced pressure.
- Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, e.g., 10% to 40%) to yield the protected product, (R)-1-tert-butyl **3-(4-fluorophenoxy)pyrrolidine-1-carboxylate**.

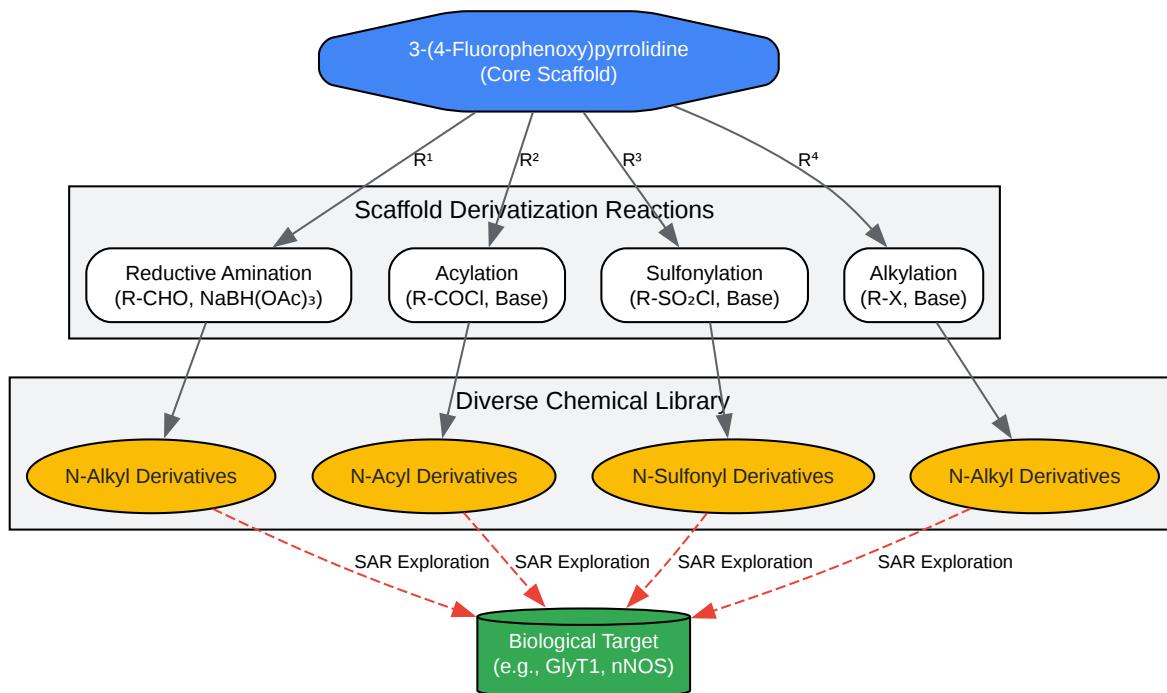
- Rationale: Chromatography is necessary to remove the triphenylphosphine oxide and DIAD-hydrazine byproducts, which are major impurities in Mitsunobu reactions.

#### Step 2: Boc Deprotection

- Dissolve the purified N-Boc protected product from Step 1 in a solution of 4M HCl in 1,4-dioxane (~0.5 M).
  - Rationale: A strong acid like HCl is required to cleave the acid-labile tert-butoxycarbonyl (Boc) protecting group. Dioxane is a common solvent for this transformation.
- Stir the solution at room temperature for 1-2 hours.
- Monitor the deprotection by TLC or LC-MS.
- Upon completion, concentrate the solvent under reduced pressure.
- Triturate the resulting solid with diethyl ether and filter to collect the **(R)-3-(4-fluorophenoxy)pyrrolidine** hydrochloride salt.
- To obtain the free base, dissolve the hydrochloride salt in water, basify to pH >10 with 1M NaOH, and extract with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

## Synthesis Workflow Diagram





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemscene.com [chemscene.com]
- 2. arrow.tudublin.ie [arrow.tudublin.ie]
- 3. CAS 1187927-92-9: (3S)-3-(4-Fluorophenoxy)pyrrolidine [cymitquimica.com]
- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. chemimpex.com [chemimpex.com]

- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-(4-Fluorophenoxy)pyrrolidine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1603541#3-4-fluorophenoxy-pyrrolidine-chemical-properties]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)